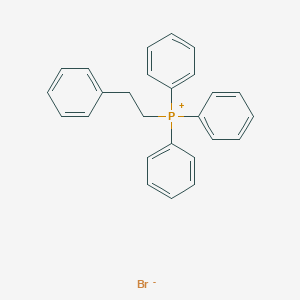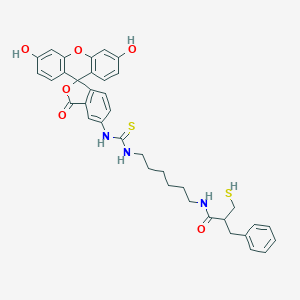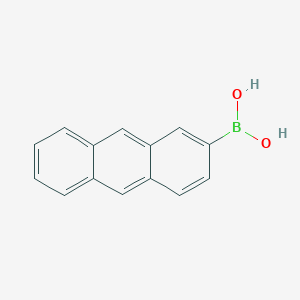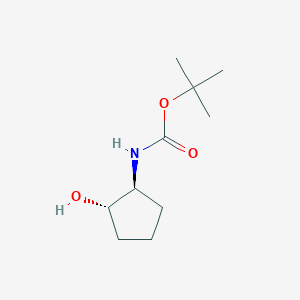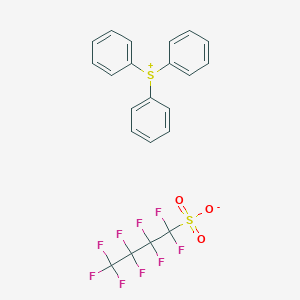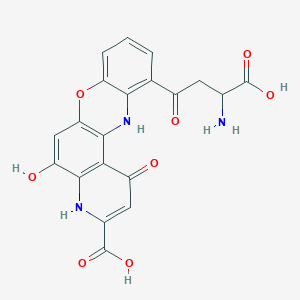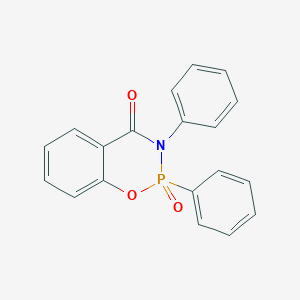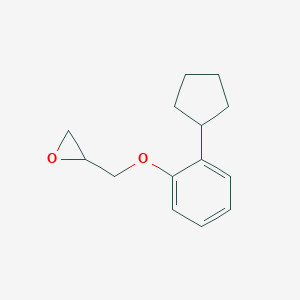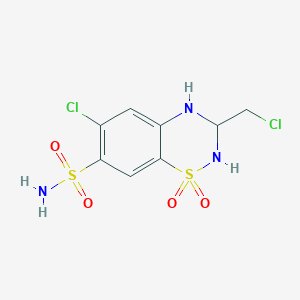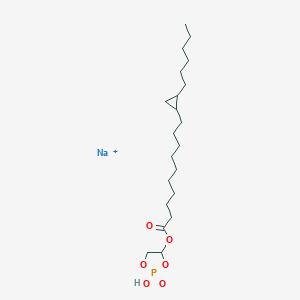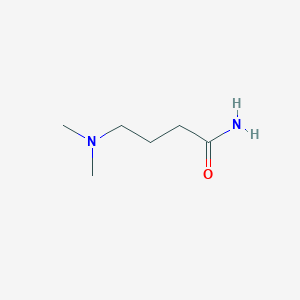
4-Dimethylaminobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylaminobutyramide, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAB is a tertiary amide that has been synthesized through various methods, including the reaction of 4-dimethylaminobutyryl chloride with ammonia or amine compounds.
Mécanisme D'action
The mechanism of action of 4-Dimethylaminobutyramide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. 4-Dimethylaminobutyramide has also been shown to inhibit the production of nitric oxide, which plays a role in inflammation and immune response.
Effets Biochimiques Et Physiologiques
4-Dimethylaminobutyramide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and edema in rats. 4-Dimethylaminobutyramide has been shown to inhibit the production of prostaglandins and other inflammatory mediators, as well as the production of nitric oxide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Dimethylaminobutyramide in lab experiments is its potential as a building block for the synthesis of various compounds, including peptides, esters, and amides. 4-Dimethylaminobutyramide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. However, one limitation of using 4-Dimethylaminobutyramide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
Future research on 4-Dimethylaminobutyramide could focus on its potential applications in drug development, particularly in the development of new anti-inflammatory and analgesic drugs. 4-Dimethylaminobutyramide could also be studied for its potential as a building block for the synthesis of novel compounds, including polymers and copolymers. Additionally, further research could be conducted on the mechanism of action of 4-Dimethylaminobutyramide, as well as its potential toxicity and safety in various applications.
Méthodes De Synthèse
The synthesis of 4-Dimethylaminobutyramide can be achieved through various methods, including the reaction of 4-dimethylaminobutyryl chloride with ammonia or amine compounds. This reaction results in the formation of 4-Dimethylaminobutyramide, which can then be purified through recrystallization or chromatography. Other methods of synthesis include the reaction of 4-dimethylaminobutyric acid with acetic anhydride or the reaction of 4-dimethylaminobutyric acid with thionyl chloride followed by reaction with dimethylamine.
Applications De Recherche Scientifique
4-Dimethylaminobutyramide has been widely studied for its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. In pharmaceuticals, 4-Dimethylaminobutyramide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. 4-Dimethylaminobutyramide has also been used in the synthesis of various compounds, including peptides, esters, and amides. In materials science, 4-Dimethylaminobutyramide has been used as a building block for the synthesis of polymers and copolymers.
Propriétés
Numéro CAS |
157400-29-8 |
|---|---|
Nom du produit |
4-Dimethylaminobutyramide |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
4-(dimethylamino)butanamide |
InChI |
InChI=1S/C6H14N2O/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3,(H2,7,9) |
Clé InChI |
YGTHBVOCTPFJHQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(=O)N |
SMILES canonique |
CN(C)CCCC(=O)N |
Synonymes |
Butanamide, 4-(dimethylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



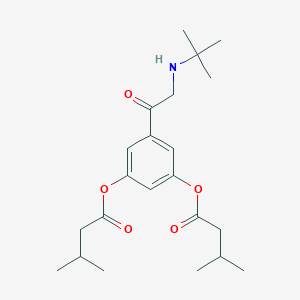
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
